molecular formula C11H17NO2 B14863168 (1R,3S)-3-Amino-1-(4-methylphenyl)-1,4-butanediol

(1R,3S)-3-Amino-1-(4-methylphenyl)-1,4-butanediol

Cat. No.: B14863168
M. Wt: 195.26 g/mol
InChI Key: JNJRQIXZOQMYJB-WDEREUQCSA-N
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Description

(1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a hydroxyl group on a butane backbone, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Functional Group Introduction:

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,3S) configuration.

Industrial Production Methods

In an industrial setting, the production of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol may involve:

    Large-Scale Synthesis: Utilizing bulk chemicals and optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to ensure the correct stereochemistry.

    Purification: Using techniques such as crystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Similar structure with a chlorine substituent.

    (1R,3S)-3-Amino-1-(4-fluorophenyl)butane-1,4-diol: Similar structure with a fluorine substituent.

    (1R,3S)-3-Amino-1-(4-bromophenyl)butane-1,4-diol: Similar structure with a bromine substituent.

Uniqueness

The uniqueness of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol lies in its specific stereochemistry and the presence of a methyl group, which may influence its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol

InChI

InChI=1S/C11H17NO2/c1-8-2-4-9(5-3-8)11(14)6-10(12)7-13/h2-5,10-11,13-14H,6-7,12H2,1H3/t10-,11+/m0/s1

InChI Key

JNJRQIXZOQMYJB-WDEREUQCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O

Canonical SMILES

CC1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

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